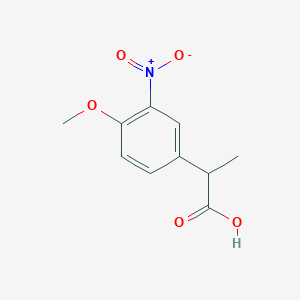
methyl 2-methoxy-4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-4-propoxybenzoate (MMPB) is an organic compound that is widely used in the scientific research community. It is a colorless, odorless, crystalline solid with a molecular weight of 206.26 g/mol. MMPB is a derivative of benzoic acid, and is synthesized by the reaction of 2-methoxy-4-propoxybenzaldehyde with methanol. It is used in a variety of applications, including as a reagent in organic synthesis, and as a catalyst for certain biochemical reactions.
Mecanismo De Acción
Methyl 2-methoxy-4-propoxybenzoate acts as a catalyst in certain biochemical reactions, such as the preparation of polymers and the synthesis of amino acids. It is believed to act by forming a covalent bond with the substrate, allowing for the reaction to proceed. Additionally, it is believed to act as an acid, protonating the substrate, thus facilitating the reaction.
Biochemical and Physiological Effects
This compound is believed to have a variety of biochemical and physiological effects. It is thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and antimicrobial properties. Furthermore, it is thought to have a protective effect on the liver and kidney, and to have a beneficial effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methoxy-4-propoxybenzoate has several advantages for use in laboratory experiments. It is a mild acid and is easily soluble in organic solvents, making it ideal for use in organic synthesis reactions. Additionally, it is relatively inexpensive and readily available, making it a cost-effective reagent. However, it is important to note that this compound is a strong acid and should be handled with caution.
Direcciones Futuras
The potential applications of methyl 2-methoxy-4-propoxybenzoate are vast, and there are many potential future directions for research. One potential area of research is in the development of new pharmaceuticals, as this compound has been shown to have anti-inflammatory and antimicrobial properties. Additionally, further research could be conducted into the use of this compound as an antioxidant, as well as its potential protective effects on the liver and kidney. Furthermore, research could be conducted into the use of this compound as a catalyst for certain biochemical reactions, such as the preparation of polymers and the synthesis of amino acids. Finally, research could be conducted into the use of this compound as a reagent for the detection of metal ions.
Métodos De Síntesis
Methyl 2-methoxy-4-propoxybenzoate is synthesized by the reaction of 2-methoxy-4-propoxybenzaldehyde with methanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, 2-methoxy-4-propoxybenzoic acid. The second step involves the reaction of the acid with methanol, yielding the desired product, this compound.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-4-propoxybenzoate has a wide range of applications in the scientific research community. It is commonly used as a reagent in organic synthesis, as it is a mild acid and is easily soluble in organic solvents. Additionally, it is used as a catalyst in certain biochemical reactions, such as the preparation of polymers and the synthesis of amino acids. Furthermore, it is used in the synthesis of pharmaceuticals, and as a reagent for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 2-methoxy-4-propoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMQKNRNOWZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)


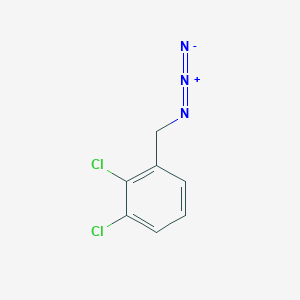
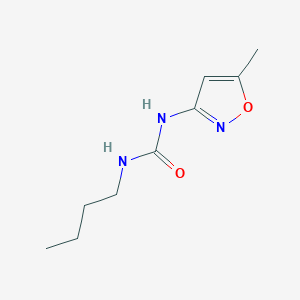
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
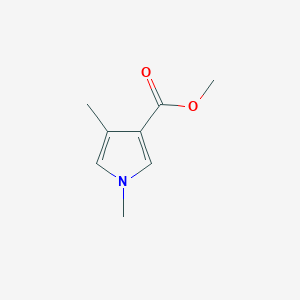

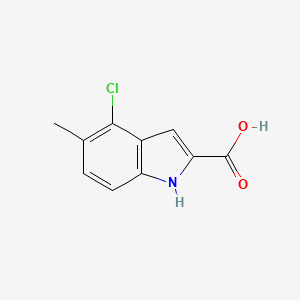
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)


